molecular formula C23H24N2O4S B3655209 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3655209
M. Wt: 424.5 g/mol
InChI Key: WRGVKMAUAGKYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both sulfonamide and acetamide functional groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides; often conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind effectively to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)acetamide: Shares structural similarities but lacks the sulfonamide group.

    N-(4-Methoxyphenyl)acetamide: Similar structure but without the dimethylphenyl and sulfonamide groups.

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide functionality but different substituents.

Uniqueness

2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to the combination of its sulfonamide and acetamide groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-8-7-11-22(18(17)2)25(30(27,28)21-9-5-4-6-10-21)16-23(26)24-19-12-14-20(29-3)15-13-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGVKMAUAGKYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-(4-METHOXYPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.